(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anisole-piperazine-methanone-benzothiazole-p-methylpiperidine involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of Anisole-piperazine Intermediate: This involves the reaction of anisole with piperazine under controlled conditions.
Formation of Benzothiazole Intermediate: This involves the reaction of benzothiazole with p-methylpiperidine.
Coupling Reaction: The final step involves coupling the anisole-piperazine intermediate with the benzothiazole intermediate to form the target compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur under various conditions, depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of anisole-piperazine-methanone-benzothiazole-p-methylpiperidine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by:
Binding to specific receptors: This can modulate the activity of these receptors and influence various cellular processes.
Inhibiting specific enzymes: This can affect metabolic pathways and lead to changes in cellular function.
Comparison with Similar Compounds
Anisole-piperazine-methanone-benzothiazole: Similar structure but lacks the p-methylpiperidine moiety.
Piperazine-methanone-benzothiazole-p-methylpiperidine: Similar structure but lacks the anisole moiety.
Uniqueness: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCVRDHOXMOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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